Carbamoylphosphonic acid
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Overview
Description
Carbamoylphosphonic acid is a compound characterized by the presence of both carbamoyl and phosphonic acid functional groups. This unique combination makes it a valuable molecule in various scientific and industrial applications. The compound is known for its stability and water solubility at physiological pH, which enhances its utility in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamoylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with isocyanates in the presence of a Lewis base catalyst such as calcium chloride. This method is efficient and yields the desired product under mild conditions . Another method involves the Arbuzov reaction of carbamoyl chlorides with trialkyl phosphite, although this approach requires handling highly reactive and toxic reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The McKenna procedure, which involves the dealkylation of dialkyl phosphonates under acidic conditions, is also employed in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Carbamoylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphinic acid derivatives.
Substitution: Nucleophilic substitution reactions are common, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid and phosphinic acid derivatives, which have applications in medicinal chemistry and materials science .
Scientific Research Applications
Carbamoylphosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
Carbamoylphosphonic acid exerts its effects primarily through its interaction with zinc-containing enzymes such as matrix metalloproteinases. The compound binds to the zinc ion at the active site of these enzymes, inhibiting their activity. This inhibition prevents the breakdown of connective tissue, which is beneficial in conditions such as cancer and arthritis .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentylcarbamoylphosphonic acid
- N-cyclohexylthis compound
- 2-(N,N-dimethylamino)ethylthis compound
Uniqueness
This compound is unique due to its high selectivity for matrix metalloproteinase-2 (MMP-2) over other MMP subtypes. This selectivity makes it a promising candidate for targeted therapeutic applications. Additionally, its stability and water solubility at physiological pH further enhance its utility in biological systems .
Properties
CAS No. |
6874-57-3 |
---|---|
Molecular Formula |
CH4NO4P |
Molecular Weight |
125.02 g/mol |
IUPAC Name |
carbamoylphosphonic acid |
InChI |
InChI=1S/CH4NO4P/c2-1(3)7(4,5)6/h(H2,2,3)(H2,4,5,6) |
InChI Key |
VNVRRNRPVIZREH-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(N)P(=O)(O)O |
Origin of Product |
United States |
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